Heptyl chloroacetate
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Overview
Description
Heptyl chloroacetate, also known as chloroacetic acid heptyl ester, is an organic compound with the molecular formula C₉H₁₇ClO₂. It is an ester formed from heptanol and chloroacetic acid. This compound is used in various chemical processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl chloroacetate can be synthesized through the esterification of heptanol with chloroacetic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where heptanol and chloroacetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Heptyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of heptyl glycolate.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce heptanol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Hydrolysis: This reaction can be carried out using aqueous sodium hydroxide or other basic solutions.
Major Products:
Nucleophilic Substitution: Heptyl glycolate
Hydrolysis: Heptanol and chloroacetic acid
Scientific Research Applications
Heptyl chloroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl chloroacetate primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets and pathways involved depend on the specific biological system and the presence of esterases .
Comparison with Similar Compounds
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of a heptyl group.
Methyl Chloroacetate: Contains a methyl group instead of a heptyl group.
Butyl Chloroacetate: Contains a butyl group instead of a heptyl group.
Uniqueness: Heptyl chloroacetate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility, compared to shorter-chain esters. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
34589-22-5 |
---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
heptyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3 |
InChI Key |
JUFPTDUONWPUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCl |
Origin of Product |
United States |
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